Metazoxolon

Description

Metazoxolon (CAS 12005) is an isoxazoline-class fungicide with structural formula C₈H₅ClN₂O₂ . It is primarily used to control oomycete pathogens, including Phytophthora and Plasmopara species, by inhibiting critical cellular processes such as mitochondrial respiration . Field studies demonstrate its application as a soil drench, with penetration influenced by soil moisture, surfactant use, and pore structure .

Properties

CAS No. |

5707-73-3 |

|---|---|

Molecular Formula |

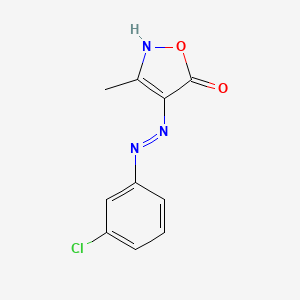

C10H8ClN3O2 |

Molecular Weight |

237.64 g/mol |

IUPAC Name |

4-[(3-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-4-2-3-7(11)5-8/h2-5,14H,1H3 |

InChI Key |

PANCLGUYZXWRPW-UKTHLTGXSA-N |

SMILES |

CC1=C(C(=O)ON1)N=NC2=CC(=CC=C2)Cl |

Isomeric SMILES |

CC\1=NOC(=O)/C1=N/NC2=CC(=CC=C2)Cl |

Canonical SMILES |

CC1=C(C(=O)ON1)N=NC2=CC(=CC=C2)Cl |

Appearance |

Solid powder |

Other CAS No. |

5707-73-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Metazoxolon; Metazoxolone; PP 395; JF 3937; |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical and Functional Properties

The table below compares Metazoxolon with key analogues:

Mechanistic and Field Performance Differences

- Oxathiapiprolin : Exhibits superior potency (EC₉₀ < 0.01 mg/L) by targeting oxysterol-binding proteins (OSBP), enabling systemic movement within plants . This compound’s mode of action remains less characterized but likely involves mitochondrial disruption .

- Drazoxolon : Unlike this compound, it controls ascomycete fungi (e.g., powdery mildews) via NADH dehydrogenase inhibition, with broader but less oomycete-specific activity .

- Soil Dynamics : this compound’s distribution in soil is highly dependent on drench volume and soil structure, achieving maximal concentration in the top 2 cm . Oxathiapiprolin, however, penetrates deeper due to its systemic properties .

Limitations and Resistance

- This compound: Limited efficacy against pearl millet downy mildew highlights pathogen-specific limitations .

- Oxathiapiprolin : Rapid resistance development in Phytophthora infestans populations necessitates rotational use .

- Cross-Resistance: No cross-resistance reported between this compound and oxathiapiprolin, suggesting distinct molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.